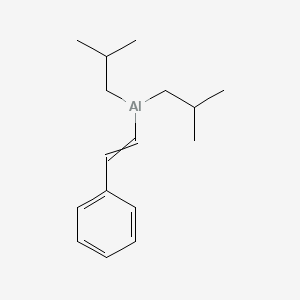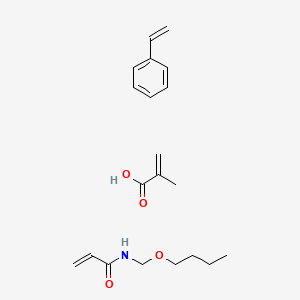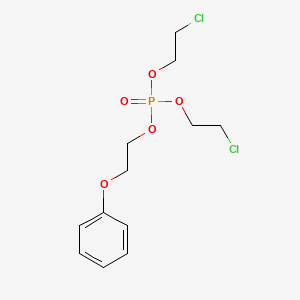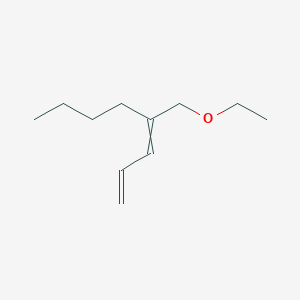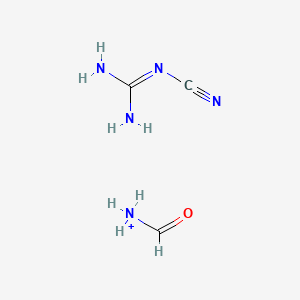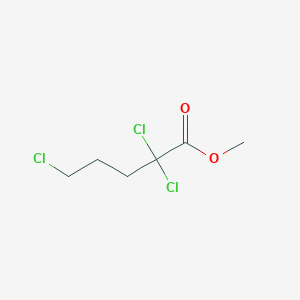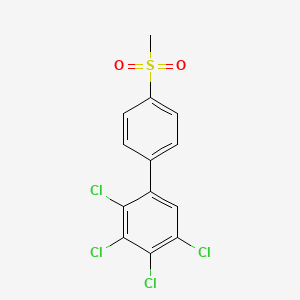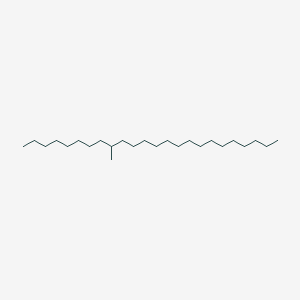
9-Methyltetracosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C25H52 . It is a type of alkane, specifically a methyl-branched alkane, which means it consists of a long chain of carbon atoms with a single methyl group attached to the ninth carbon atom. This compound is found in various natural sources and has been studied for its role in chemical communication among insects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetracosane can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, a Grignard reagent derived from 1-bromohexadecane can react with 1-bromooctane in the presence of magnesium to form this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of a long-chain alkane with a methyl group using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes or insect cuticular hydrocarbons. The compound can be isolated using chromatographic techniques and further purified through recrystallization .
化学反应分析
Types of Reactions:
Oxidation: 9-Methyltetracosane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination with chlorine gas can produce chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Chlorine gas (Cl2)
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids
Reduction: Shorter-chain alkanes
Substitution: Chlorinated alkanes
科学研究应用
Chemistry: 9-Methyltetracosane is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of similar hydrocarbons in complex mixtures .
Biology: In the field of entomology, this compound is studied for its role as a cuticular hydrocarbon in insects. It is involved in chemical communication, particularly in mating behaviors and species recognition .
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the development of new biomimetic materials and drug delivery systems.
Industry: In industrial applications, this compound is used as a component in lubricants and waxes due to its hydrophobic properties and stability .
作用机制
The mechanism of action of 9-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that regulate mating behaviors and social interactions. The compound binds to receptors on the surface of sensory neurons, leading to changes in neuronal activity and subsequent behavioral responses .
相似化合物的比较
Tetracosane (C24H50): A straight-chain alkane with no branching.
2-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the second carbon atom.
3-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the third carbon atom.
Uniqueness: 9-Methyltetracosane is unique due to the specific position of the methyl group on the ninth carbon atom, which influences its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-branched alkanes .
属性
CAS 编号 |
65820-49-7 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC 名称 |
9-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI 键 |
RTPNHHNIUIBIKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
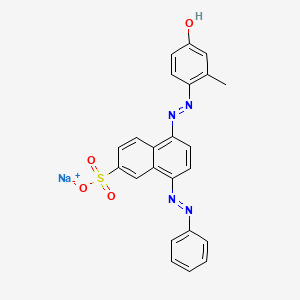
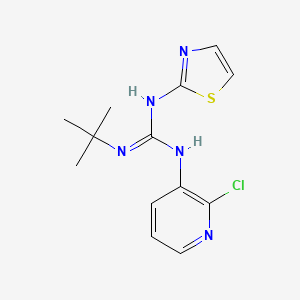
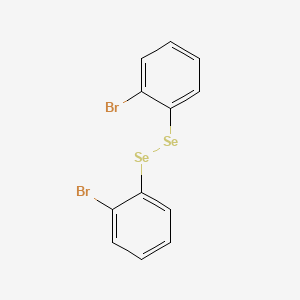
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
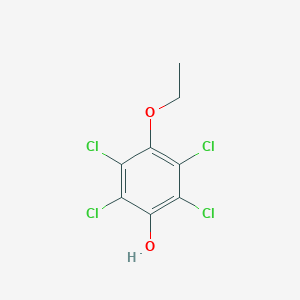
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
